molecular formula C22H23NO3 B12201864 9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12201864
M. Wt: 349.4 g/mol
InChI Key: GDSIAESOQUVYKZ-UHFFFAOYSA-N
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Description

The compound 9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazin family, characterized by a fused chromene-oxazine ring system. Its structure features a 3,5-dimethylphenyl substituent at position 9 and a propyl chain at position 2. Chromeno-oxazin derivatives are frequently studied for their diverse bioactivities, including enzyme inhibition, anticancer, and antimicrobial effects .

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

9-(3,5-dimethylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H23NO3/c1-4-5-16-11-21(24)26-22-18(16)6-7-20-19(22)12-23(13-25-20)17-9-14(2)8-15(3)10-17/h6-11H,4-5,12-13H2,1-3H3

InChI Key

GDSIAESOQUVYKZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC(=CC(=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step reactions. One common method includes the condensation of β-naphthol with aromatic aldehydes and urea under solvent-free conditions, catalyzed by pyridinium-based ionic liquids . This method offers good to excellent yields and is environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways . This inhibition reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Implications

Aromatic Substituents:
  • 3,5-Dimethylphenyl (Target Compound): The electron-donating methyl groups enhance lipophilicity and may improve membrane permeability compared to polar substituents.
  • 3-Methoxybenzyl () : The methoxy group introduces polarity and hydrogen-bonding capacity, which could increase solubility but reduce blood-brain barrier penetration compared to the dimethylphenyl group .
  • This substitution also raises lipophilicity significantly .
  • Benzodioxin () : The oxygen-rich benzodioxin ring may improve water solubility and π-π stacking interactions in biological systems .
Alkyl Chains:
  • Propyl (Target Compound) : A medium-length alkyl chain balances lipophilicity and metabolic stability. Longer chains (e.g., hydroxypentyl in ) increase molecular weight and may reduce bioavailability .

Physicochemical Properties

Compound Substituent (Position 9) Alkyl Chain (Position 4) Molecular Weight Melting Point (°C) Key Properties
Target Compound 3,5-Dimethylphenyl Propyl ~379.4* Not reported High lipophilicity, moderate size
9-(3-Methoxybenzyl) analog () 3-Methoxybenzyl Propyl 384.4 Not reported Increased polarity due to methoxy
9-(4-Hydroxybutyl) analog () 4-Hydroxybutyl None 384.1 120–121 Enhanced solubility, lower logP
9-(2,4-Dichlorophenyl) analog () 2,4-Dichlorophenyl Methyl 379.3 Not reported High logP, electrophilic character

*Estimated based on structural similarity to .

Biological Activity

The compound 9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno[8,7-e][1,3]oxazin-2-one family. This class of compounds has garnered attention due to their potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19NO3C_{20}H_{19}NO_3, with a molecular weight of 321.4g/mol321.4\,g/mol. Its structure features a chromene ring fused with an oxazine ring and is substituted with a 3,5-dimethylphenyl group and a propyl group.

PropertyValue
Molecular FormulaC20H19NO3C_{20}H_{19}NO_3
Molecular Weight321.4g/mol321.4\,g/mol
IUPAC Name9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
InChI KeyRGDZHCYVWIXNHE-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activities of chromeno[8,7-e][1,3]oxazin-2-one derivatives are attributed to several mechanisms:

  • Antioxidant Activity : These compounds exhibit significant radical scavenging properties which can protect cells from oxidative stress.
  • Antimicrobial Properties : Studies indicate that certain derivatives possess inhibitory effects against various bacterial strains and fungi.
  • Anticancer Effects : Preliminary research suggests that these compounds may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various chromeno[8,7-e][1,3]oxazin-2-one derivatives, it was found that specific substitutions significantly enhanced their activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Anticancer Activity

Research conducted on the anticancer potential of this compound revealed that it could inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involved the activation of caspase pathways leading to apoptosis.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant radical scavenging
AntimicrobialEffective against bacterial strains
AnticancerInduced apoptosis in cancer cells

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